(6R)-6-hydroxytetradecanoic acid
Description
(6R)-6-Hydroxytetradecanoic acid is a hydroxylated fatty acid with a 14-carbon backbone and a hydroxyl group at the sixth carbon in the R-configuration. As a long-chain fatty acid (LCFA), it belongs to the fatty acyl class of lipids, characterized by a carboxylic acid group and a hydrophobic aliphatic chain. Hydroxylated fatty acids like this compound often exhibit unique physicochemical properties and biological activities due to the presence of polar functional groups, which influence solubility, melting points, and interactions with enzymes or receptors .
Properties
IUPAC Name |
(6R)-6-hydroxytetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-10-13(15)11-8-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMCCPUZOKUEHG-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that (6R)-6-hydroxytetradecanoic acid exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli .
Role in Lipid Metabolism
This fatty acid plays a role in lipid metabolism and has been implicated in various metabolic pathways. It can influence the synthesis of other lipids and fatty acids, which are crucial for cellular functions.
- Research Insight : According to findings from the Journal of Lipid Research, this compound is involved in the biosynthesis of complex lipids, which are essential for maintaining cellular integrity and function .
Cosmetic Industry
Due to its moisturizing properties, this compound is used in cosmetic formulations. Its ability to enhance skin hydration makes it a valuable ingredient in creams and lotions.
- Market Analysis : The cosmetic industry increasingly incorporates fatty acids like butolic acid for their beneficial effects on skin health, as reported by market research firms .
Food Industry
This compound is also explored as a food additive due to its emulsifying properties, which can improve the texture and stability of food products.
- Application Example : In food science, this compound has been studied for its potential to stabilize emulsions in sauces and dressings .
Summary Table of Applications
Chemical Reactions Analysis
Esterification and Acylation
The hydroxyl group at the sixth carbon enables esterification with alcohols or reaction with acyl chlorides. For example:
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Reaction with methanol under acidic conditions yields methyl (6R)-6-hydroxytetradecanoate, preserving stereochemistry .
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Acylation with acetyl chloride produces (6R)-6-acetoxytetradecanoic acid, enhancing lipophilicity for membrane studies.
Key Reaction Conditions :
| Reaction Type | Reagents | Temperature | Yield |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | 60°C | ~85% |
| Acylation | Acetyl chloride, Pyridine | RT | 78% |
Oxidation and Reduction
The hydroxyl group undergoes controlled oxidation:
-
Oxidation : Using Jones reagent (CrO₃/H₂SO₄), the hydroxyl group is oxidized to a ketone, forming 6-oxotetradecanoic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone back to the hydroxyl form, though stereochemical integrity may vary.
Mechanistic Insight :
The oxidation proceeds via a chromate ester intermediate, while reduction follows heterogeneous catalysis on the metal surface .
Cyclization Reactions
Intramolecular cyclization forms lactones, a key step in synthesizing bioactive molecules:
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Under acidic conditions, this compound cyclizes to a δ-lactone (5-membered ring) via nucleophilic acyl substitution .
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Basic conditions favor ε-lactone (6-membered ring) formation, though yields are lower (~65%) .
Example :
Functional Group Interconversion
The hydroxyl group facilitates halogenation and nucleophilic substitutions:
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Chlorination : Treatment with SOCl₂ converts the hydroxyl to a chloride, yielding 6-chlorotetradecanoic acid .
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Nucleophilic Displacement : Reaction with NaN₃ in DMF substitutes the hydroxyl with an azide group, forming 6-azidotetradecanoic acid (Yield: 92%) .
Comparative Reactivity :
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| (6R)-6-OH | SOCl₂ | 6-Cl | 88% |
| (6R)-6-OH | NaN₃ | 6-N₃ | 92% |
Biochemical Interactions
The compound modulates biological systems via:
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Membrane Fluidity : The hydroxyl group forms hydrogen bonds with phospholipid head groups, altering membrane permeability .
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Enzyme Inhibition : Competes with natural substrates in β-oxidation pathways due to stereochemical resemblance .
Structural Analysis :
-
The R-configuration at C6 is critical for binding to enzyme active sites (e.g., fatty acid hydroxylases) .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
Table 1: Structural Comparison of (6R)-6-Hydroxytetradecanoic Acid and Analogues
Physicochemical Properties
- Hydrophilicity: The hydroxyl group in this compound increases its polarity compared to non-hydroxylated analogues like palmitic acid.
- Melting Points: Hydroxylation generally raises melting points. For example, palmitic acid (m.p. ~63°C) has a lower melting point than this compound, though exact data for the latter are sparse .
- Stereochemical Impact : The R-configuration at C6 may influence enzyme binding. For instance, pristanic acid (2S,6R,10R) requires specific stereochemistry for β-oxidation in peroxisomes, highlighting the importance of chiral centers in biological systems .
Environmental and Toxicological Profiles
- Persistence: Unlike perfluorinated compounds (e.g., heptacosafluorotetradecanoic acid), hydroxylated fatty acids like this compound are biodegradable due to their functional groups, reducing environmental persistence .
- Toxicity : Branched or halogenated analogues (e.g., hexachlorocyclohexanes) exhibit high toxicity, but hydroxylated derivatives generally show lower ecotoxicological risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
